Cas no 2171921-55-2 (3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylcyclohexyl-N-methylformamido}propanoic acid)

3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylcyclohexyl-N-methylformamido}propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylcyclohexyl-N-methylformamido}propanoic acid
- 2171921-55-2
- EN300-1572603
- 3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclohexyl]-N-methylformamido}propanoic acid
-
- インチ: 1S/C27H32N2O5/c1-27(15-8-7-13-23(27)25(32)29(2)16-14-24(30)31)28-26(33)34-17-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,22-23H,7-8,13-17H2,1-2H3,(H,28,33)(H,30,31)
- InChIKey: HHEOPSUEMWCYQV-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCCCC1(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(C)CCC(=O)O
計算された属性
- せいみつぶんしりょう: 464.23112213g/mol
- どういたいしつりょう: 464.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 8
- 複雑さ: 735
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylcyclohexyl-N-methylformamido}propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1572603-5000mg |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclohexyl]-N-methylformamido}propanoic acid |
2171921-55-2 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1572603-100mg |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclohexyl]-N-methylformamido}propanoic acid |
2171921-55-2 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1572603-50mg |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclohexyl]-N-methylformamido}propanoic acid |
2171921-55-2 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1572603-5.0g |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclohexyl]-N-methylformamido}propanoic acid |
2171921-55-2 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1572603-0.1g |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclohexyl]-N-methylformamido}propanoic acid |
2171921-55-2 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1572603-0.5g |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclohexyl]-N-methylformamido}propanoic acid |
2171921-55-2 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1572603-10.0g |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclohexyl]-N-methylformamido}propanoic acid |
2171921-55-2 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1572603-500mg |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclohexyl]-N-methylformamido}propanoic acid |
2171921-55-2 | 500mg |
$3233.0 | 2023-09-24 | ||
Enamine | EN300-1572603-10000mg |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclohexyl]-N-methylformamido}propanoic acid |
2171921-55-2 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1572603-2500mg |
3-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclohexyl]-N-methylformamido}propanoic acid |
2171921-55-2 | 2500mg |
$6602.0 | 2023-09-24 |
3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylcyclohexyl-N-methylformamido}propanoic acid 関連文献
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylcyclohexyl-N-methylformamido}propanoic acidに関する追加情報
Introduction to 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylcyclohexyl-N-methylformamido}propanoic Acid (CAS No. 2171921-55-2)
3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylcyclohexyl-N-methylformamido}propanoic acid, with the CAS number 2171921-55-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The intricate structure of this molecule, characterized by its multifaceted functional groups, contributes to its unique chemical properties and potential therapeutic applications.
The molecular structure of 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylcyclohexyl-N-methylformamido}propanoic acid incorporates several key features that are critical for its biological activity. The presence of a fluorenylmethoxycarbonyl (Fmoc) group, a common protective group in peptide synthesis, suggests potential applications in the development of peptide mimetics or peptidomimetics. Additionally, the molecule contains a methylcyclohexyl moiety, which can influence its solubility and metabolic stability. The N-methylformamido group further enhances the compound's complexity, potentially contributing to its binding affinity and selectivity towards biological targets.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylcyclohexyl-N-methylformamido}propanoic acid has been investigated for its potential role in addressing these challenges. Studies have shown that this compound exhibits inhibitory effects on certain enzymes and receptors, making it a promising candidate for further exploration in drug discovery. The structural features of this molecule allow it to interact with biological targets in a specific manner, which is crucial for developing effective therapeutic agents.
The synthesis of 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylcyclohexyl-N-methylformamido}propanoic acid involves multiple steps, each requiring precise control to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, is essential for constructing the complex framework of this molecule. These synthetic methodologies not only highlight the advancements in organic chemistry but also underscore the importance of innovative approaches in drug development.
One of the most compelling aspects of 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylcyclohexyl-N-methylformamido}propanoic acid is its potential application in the treatment of neurological disorders. Preliminary research indicates that this compound can modulate neurotransmitter systems, which could lead to novel therapies for conditions such as Alzheimer's disease and Parkinson's disease. The ability of this molecule to interact with specific receptors and enzymes in the brain makes it an attractive candidate for further investigation.
The pharmacokinetic properties of 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylcyclohexyl-N-methylformamido}propanoic acid are also an area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Advanced computational methods, such as molecular docking and pharmacokinetic modeling, are being employed to predict and enhance the bioavailability of this compound. These studies not only provide valuable insights into the drug's behavior within the body but also help in designing more effective formulations.
In conclusion, 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylcyclohexyl-N-methylformamido}propanoic acid (CAS No. 2171921-55-2) represents a significant advancement in pharmaceutical research. Its complex structure and multifaceted functional groups make it a versatile tool for developing novel therapeutic agents. The ongoing studies on this compound highlight its potential applications in treating various diseases, particularly neurological disorders. As research continues to uncover new insights into its biological activities and pharmacokinetic properties, 3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylcyclohexyl-N-methylformamido}propanoic acid is poised to play a crucial role in shaping the future of drug development.
2171921-55-2 (3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylcyclohexyl-N-methylformamido}propanoic acid) 関連製品
- 1009706-36-8(1-(2,3-dimethylphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione)
- 300689-29-6(4-(3-Amino-7-methyl-imidazo[1,2-a]pyridin-2-yl)-2-methoxy-phenol)
- 946271-26-7(N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2-oxo-2H-chromene-3-carboxamide)
- 2298-36-4(2-(4-aminophenoxy)acetic acid)
- 1989659-47-3(3-(1-tert-butoxycarbonylazetidin-3-yl)cyclobutanecarboxylic acid)
- 1448050-38-1(N-(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl-4-methyl-1,2,3-thiadiazole-5-carboxamide)
- 2229018-62-4(4-3-(methylsulfanyl)phenyloxane-2,6-dione)
- 1805688-24-7(2-Bromo-1-(2-ethoxy-3-(trifluoromethyl)phenyl)propan-1-one)
- 2227785-31-9((1R)-2-amino-1-(7-chloroquinolin-8-yl)ethan-1-ol)
- 2171770-47-9(2-3-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopent-4-ynoic acid)


